molecular formula C21H19BrN6O2S B2373259 3-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014025-33-2

3-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2373259
CAS No.: 1014025-33-2
M. Wt: 499.39
InChI Key: MOUCYVAKWKMIKR-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole derivatives involves the use of hydrazine-coupled pyrazoles . The structures of these synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including the compound , is confirmed using 1H NMR techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives lead to the formation of N-azolylsulfonation products . These products are isolated as pure compounds and characterized by elemental analysis and LC/MS .

Scientific Research Applications

Photodynamic Therapy Applications

Compounds similar to 3-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide, such as zinc(II) phthalocyanine derivatives with benzenesulfonamide groups, have been synthesized and characterized for their potential in photodynamic therapy (PDT). These compounds exhibit favorable properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are essential for Type II photosensitizers used in PDT for cancer treatment. Their spectroscopic, photophysical, and photochemical properties suggest significant potential as Type II photosensitizers, making them valuable in the field of cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

Benzenesulfonamide derivatives, including those with pyrazolyl structures, have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. These compounds have shown promising activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents. The antimicrobial activity tests, expressed as minimal inhibitory concentrations (MIC), revealed that some compounds displayed comparable antibacterial activity to that of standard drugs like ampicillin against pathogens such as Escherichia coli and Staphylococcus aureus. This suggests their potential application in treating bacterial infections (Bekhit et al., 2008).

Future Directions

The future directions for the use of pyrazole derivatives include their potential as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . The compound “3-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide” could be a key intermediate in the synthesis of new insecticides .

Properties

IUPAC Name

3-bromo-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN6O2S/c1-14-12-15(2)28(26-14)21-11-10-20(24-25-21)23-17-6-8-18(9-7-17)27-31(29,30)19-5-3-4-16(22)13-19/h3-13,27H,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUCYVAKWKMIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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